12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione
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Overview
Description
12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-diene-3,5-dione is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves a series of complex reactions. One efficient method is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid under mild conditions . The reaction involves the formation of C–N and C–O bonds using methyl chloroformate and variously substituted o-aminobenzyl alcohols in the presence of triethylamine as a base in toluene at room temperature .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of renewable starting materials, such as levulinic acid, makes the process environmentally friendly and sustainable .
Chemical Reactions Analysis
Types of Reactions: 12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include methyl chloroformate, triethylamine, and variously substituted o-aminobenzyl alcohols . The reactions are typically carried out in toluene at room temperature .
Major Products: The major products formed from these reactions are polycyclic compounds with tricyclic structures similar to the original compound .
Scientific Research Applications
12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione has several scientific research applications. The compound’s unique structure makes it a valuable intermediate in the synthesis of biologically active molecules .
Mechanism of Action
The mechanism of action of 12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to various biological effects, including anti-inflammatory and analgesic activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include 13-(N-arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes and their N-phenyl-substituted derivatives . These compounds share similar tricyclic structures and exhibit comparable biological activities .
Uniqueness: What sets 12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione apart is its specific substitution pattern and the presence of both oxa and thia groups in its structure. This unique combination of features contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C22H26N2O3S |
---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
12,12-dimethyl-6-(2-phenylethyl)-4-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione |
InChI |
InChI=1S/C22H26N2O3S/c1-14(2)24-19(25)18-16-12-22(3,4)27-13-17(16)28-20(18)23(21(24)26)11-10-15-8-6-5-7-9-15/h5-9,14H,10-13H2,1-4H3 |
InChI Key |
BOCQJDVNPSTPGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=C(N(C1=O)CCC3=CC=CC=C3)SC4=C2CC(OC4)(C)C |
Origin of Product |
United States |
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